Cas no 87340-25-8 (Fortuneine)

Fortuneine structure
Fortuneine structure
Product Name:Fortuneine
CAS No:87340-25-8
MF:C20H25NO3
MW:327.42
CID:731520
PubChem ID:5317075
Update Time:2025-04-29

Fortuneine Chemical and Physical Properties

Names and Identifiers

    • 2H,4H-Indolo[7a,1-a][2]benzazepine,5,6,11,12-tetrahydro-8,9,12-trimethoxy-, (10bS,12S)- (9CI)
    • Fortuneine
    • C-Homoerythrinan, 1,2,6,7-tetradehydro-3,15,16-trimethoxy-, (3α)- (ZCI)
    • 2H,4H-Indolo[7a,1-a][2]benzazepine, 5,6,11,12-tetrahydro-8,9,12-trimethoxy-, [10bS-(10bR*,12R*)]-
    • CHEBI:229007
    • 4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,13,15-pentaene
    • 3-Epifortuneine
    • Inchi: 1S/C20H25NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6-8,11-12,16H,4-5,9-10,13H2,1-3H3/t16-,20+/m1/s1
    • InChI Key: FCYJGRFDMUVIHS-UZLBHIALSA-N
    • SMILES: O([C@@H]1C=CC2[C@@]3(N(CC=2)CCCC2C=C(C(=CC3=2)OC)OC)C1)C

Computed Properties

  • Exact Mass: 327.18300
  • Monoisotopic Mass: 327.18344366g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 531
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 30.9Ų

Experimental Properties

  • Color/Form: Powder
  • Density: 1.19±0.1 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 484.1±45.0 °C at 760 mmHg
  • Flash Point: 142.2±25.9 °C
  • Solubility: Slightly soluble (2.4 g/l) (25 º C),
  • PSA: 30.93000
  • LogP: 3.00010
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

Fortuneine Security Information

Fortuneine Pricemore >>

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